molecular formula C33H30N4O3 B12901859 Tris(2-(quinolin-8-yloxy)ethyl)amine CAS No. 63373-69-3

Tris(2-(quinolin-8-yloxy)ethyl)amine

Cat. No.: B12901859
CAS No.: 63373-69-3
M. Wt: 530.6 g/mol
InChI Key: YUIDVTGIEAJZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(2-(quinolin-8-yloxy)ethyl)amine is a complex organic compound with the molecular formula C33H30N4O3 and a molecular weight of 530.62 g/mol . This compound is characterized by the presence of three quinolin-8-yloxy groups attached to an ethylamine core. It is known for its applications in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-(quinolin-8-yloxy)ethyl)amine typically involves the reaction of quinolin-8-ol with ethylene oxide in the presence of a base to form 2-(quinolin-8-yloxy)ethanol. This intermediate is then reacted with tris(2-chloroethyl)amine under basic conditions to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Tris(2-(quinolin-8-yloxy)ethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Tris(2-(quinolin-8-yloxy)ethyl)amine is primarily attributed to the quinoline moiety. Quinoline derivatives are known to interact with various molecular targets, including DNA, enzymes, and receptors. The compound can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, it can form complexes with metal ions, which may enhance its biological activity .

Comparison with Similar Compounds

Uniqueness: Tris(2-(quinolin-8-yloxy)ethyl)amine is unique due to its trisubstituted ethylamine core, which provides multiple sites for chemical modification and interaction with biological targets.

Properties

CAS No.

63373-69-3

Molecular Formula

C33H30N4O3

Molecular Weight

530.6 g/mol

IUPAC Name

2-quinolin-8-yloxy-N,N-bis(2-quinolin-8-yloxyethyl)ethanamine

InChI

InChI=1S/C33H30N4O3/c1-7-25-10-4-16-34-31(25)28(13-1)38-22-19-37(20-23-39-29-14-2-8-26-11-5-17-35-32(26)29)21-24-40-30-15-3-9-27-12-6-18-36-33(27)30/h1-18H,19-24H2

InChI Key

YUIDVTGIEAJZRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCCN(CCOC3=CC=CC4=C3N=CC=C4)CCOC5=CC=CC6=C5N=CC=C6)N=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.